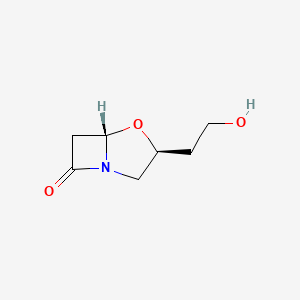
Hydroxyethylclavam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethylclavam is a member of penams.
Applications De Recherche Scientifique
Biological Properties and Mode of Action
- Hydroxyethylclavam exhibits bacteriostatic and fungistatic properties. Its mechanism of action includes non-competitive inhibition of homoserine-O-succinyltransferase in Escherichia coli, blocking methionine biosynthesis. In eukaryotes like Saccharomyces cerevisiae, it inhibits RNA formation in living cells, highlighting a different mode of action from its effect on E. coli. This dual mechanism of action demonstrates its potential in antimicrobial research (Röhl, Rabenhorst, & Zähner, 1987).
Additional Research Applications
- Research on hydroxyethyl starch, a compound related to hydroxyethylclavam, shows its use in fluid resuscitation in intensive care units and its impact on renal function in severe sepsis. This research contributes to a broader understanding of hydroxyethyl compounds in medical applications, although it is distinct from hydroxyethylclavam's primary antimicrobial focus (Perner et al., 2012); (Schortgen et al., 2001).
Additional Insights
- While not directly related to hydroxyethylclavam, other hydroxy compounds like hydroxyurea have diverse applications in medical research, particularly in cancer and sickle cell anemia treatment. Understanding these compounds enriches the context of hydroxyethylclavam's potential uses (Donehower, 1992); (Singh & Xu, 2016).
Propriétés
Numéro CAS |
79416-52-7 |
|---|---|
Nom du produit |
Hydroxyethylclavam |
Formule moléculaire |
C7H11NO3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(3S,5S)-3-(2-hydroxyethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C7H11NO3/c9-2-1-5-4-8-6(10)3-7(8)11-5/h5,7,9H,1-4H2/t5-,7-/m0/s1 |
Clé InChI |
UEGDICIJUUEIOL-FSPLSTOPSA-N |
SMILES isomérique |
C1[C@H]2N(C1=O)C[C@@H](O2)CCO |
SMILES |
C1C2N(C1=O)CC(O2)CCO |
SMILES canonique |
C1C2N(C1=O)CC(O2)CCO |
Synonymes |
hydroxyethylclavam |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



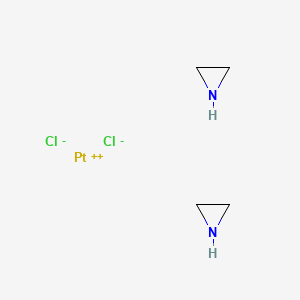
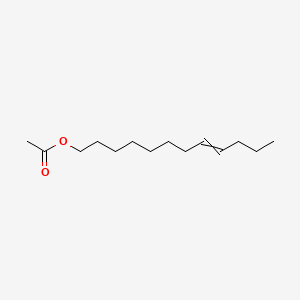
![2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro-](/img/structure/B1208404.png)

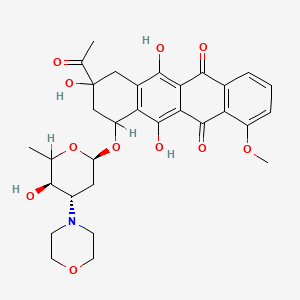
![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)
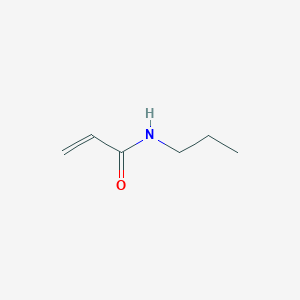
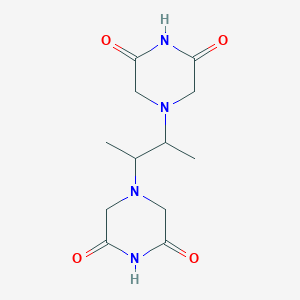
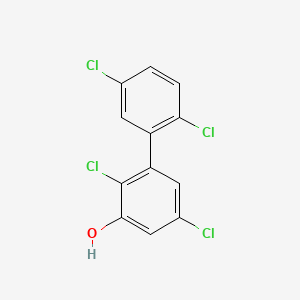
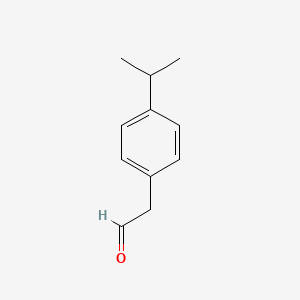
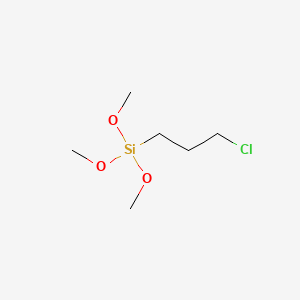
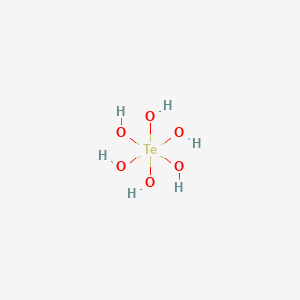
![2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid](/img/structure/B1208419.png)
